[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride
Description
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride is a bicyclic organic compound featuring a pyridine ring attached to a cyclobutane moiety, with an amine functional group. Its molecular formula is C₉H₁₄Cl₂N₂, and it has a molecular weight of 221.131 g/mol . The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents like water. Key structural features include:
- A pyridinyl group (aromatic, nitrogen-containing ring) providing hydrogen-bonding capabilities.
- A strained cyclobutane ring, which may influence conformational flexibility and receptor interactions.
- Two hydrochloride counterions, improving stability and bioavailability.
Synonyms include cis-3-(3-pyridinyl)cyclobutanamine dihydrochloride and trans-3-(3-pyridinyl)cyclobutanamine dihydrochloride, with CAS numbers 2089291-85-8 and 2089292-20-4, respectively .
Properties
CAS No. |
1521871-43-1 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-pyridin-3-ylcyclobutan-1-amine |
InChI |
InChI=1S/C9H12N2/c10-9-4-8(5-9)7-2-1-3-11-6-7/h1-3,6,8-9H,4-5,10H2 |
InChI Key |
IALRMXWFKHKPEX-UHFFFAOYSA-N |
SMILES |
C1C(CC1N)C2=CN=CC=C2.Cl.Cl |
Canonical SMILES |
C1C(CC1N)C2=CN=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride typically involves the cyclization of a pyridine derivative followed by amination. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. This often involves continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a corresponding nitro or oxime derivative.
Reduction: Reduction reactions can be used to convert the pyridine ring into a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly as a precursor in drug development. It has shown promise in modulating the activity of specific proteins and receptors, notably adenosine receptors, which play critical roles in various physiological processes.
Research indicates that [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride interacts with various molecular targets, influencing their activity. This interaction could lead to therapeutic effects, making it valuable in the development of drugs targeting specific diseases.
Chemical Research
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structural properties allow it to be modified to enhance biological activity or to create new therapeutic agents.
Structure-Activity Relationships (SAR)
Modifications to the pyridine and cyclobutyl components can significantly alter biological activity. For instance, studies have shown that changes in substituents on the cyclobutyl ring can enhance selectivity and potency at adenosine receptors.
Adenosine Receptor Interaction
A study investigated the binding affinity of various pyridine derivatives at human A3 adenosine receptors. Modifications in the cyclobutyl structure were found to enhance selectivity and potency, with some derivatives showing Ki values in the nanomolar range, indicating strong receptor affinity.
Cellular Assays
Pharmacological profiles demonstrated that certain derivatives exhibited significant biological activity through their interaction with adenosine receptors. This highlights their potential for therapeutic use in conditions where modulation of these receptors is beneficial.
Mechanism of Action
The mechanism of action of [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(Aminomethyl)pyridine (CAS 3731-52-0)
- Molecular Formula : C₆H₈N₂ (vs. C₉H₁₄Cl₂N₂ for the target compound).
- Key Differences: Lacks the cyclobutane ring, resulting in reduced steric hindrance and rigidity.
- Applications : Used as a building block in pharmaceuticals but may exhibit lower metabolic stability due to the absence of a stabilizing cyclobutane group .
[3-(1H-Pyrazol-1-yl)phenyl]amine Dihydrochloride (CAS Not Provided)
- Molecular Formula : C₉H₁₀Cl₂N₄.
- Key Differences :
- Implications : The pyrazole group may enhance π-π stacking interactions in biological targets compared to pyridine.
[(1r,3r)-3-(1H-1,2,3-Triazol-1-yl)cyclobutyl]methanamine Dihydrochloride
3-(Azetidin-3-yl)pyridine Dihydrochloride (CAS 1236791-61-9)
- Molecular Formula : C₈H₁₂Cl₂N₂.
- Azetidine’s nitrogen atom may enhance solubility but reduce lipophilicity compared to cyclobutane .
{[3-(Aminomethyl)-1-adamantyl]methyl}amine Dihydrochloride (CAS 52234-21-6)
- Molecular Formula : C₁₂H₂₂N₂.
- Key Differences: Incorporates a rigid adamantane scaffold, drastically increasing molecular weight (194.32 g/mol vs. 221.13 g/mol for the target).
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Notable Applications |
|---|---|---|---|---|---|
| [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride | C₉H₁₄Cl₂N₂ | 221.13 | Pyridinyl, cyclobutane, HCl | Water-soluble | Pharmaceutical intermediates |
| 3-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | Pyridinyl, aminomethyl | Moderate in water | Synthetic building block |
| [3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride | C₉H₁₀Cl₂N₄ | 256.11 | Phenyl-pyrazole, HCl | Water, alcohol | Enzyme inhibition studies |
| [(1r,3r)-3-(1H-1,2,3-Triazol-1-yl)cyclobutyl]methanamine dihydrochloride | C₇H₁₂Cl₂N₄ | ~225.12 | Triazole, cyclobutane, HCl | Likely polar solvents | Medicinal chemistry |
| 3-(Azetidin-3-yl)pyridine dihydrochloride | C₈H₁₂Cl₂N₂ | 223.10 | Pyridinyl, azetidine, HCl | Water-soluble | CNS-targeted drug candidates |
| {[3-(Aminomethyl)-1-adamantyl]methyl}amine dihydrochloride | C₁₂H₂₂N₂ | 194.32 | Adamantane, aminomethyl, HCl | Low in nonpolar solvents | Antiviral agents |
Research Findings and Implications
- Structural Rigidity vs.
- Salt Forms : Dihydrochloride salts (common in all compared compounds) enhance solubility but may require pH adjustment for optimal bioavailability .
- Aromatic vs. Heteroaromatic Groups : Pyridinyl (target) and pyrazole/triazole (comparators) differ in electronic properties, influencing interactions with enzymes or receptors. Pyridine’s basic nitrogen may improve membrane permeability .
Biological Activity
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride is a compound with significant potential in biological research and pharmaceutical applications. Its unique structure, combining a pyridine ring with a cyclobutylamine moiety, offers diverse interaction possibilities with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C9H12N2·2HCl
- Molecular Weight : 148.20 g/mol
- CAS Number : 1521871-43-1
- IUPAC Name : 3-pyridin-3-ylcyclobutan-1-amine
| Property | Value |
|---|---|
| Molecular Weight | 148.20 g/mol |
| Solubility | Not available |
| InChI Key | IALRMXWFKHKPEX-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. This compound can modulate the activity of specific proteins, potentially leading to therapeutic effects. For instance, it has been noted to influence adenosine receptors, which are critical in various physiological processes.
Structure-Activity Relationships (SAR)
Research has identified that modifications to the pyridine and cyclobutyl components can significantly alter the compound's biological activity. For example, studies on similar pyridine derivatives have shown varying affinities for adenosine receptors based on structural changes, indicating that this compound could exhibit selective receptor interactions .
Case Studies and Experimental Data
-
Adenosine Receptor Interaction :
- A study explored the binding affinity of various pyridine derivatives at human A3 adenosine receptors. It was found that modifications in the cyclobutyl structure could enhance selectivity and potency .
- Specific derivatives showed Ki values in the nanomolar range, suggesting strong receptor affinity.
- Cellular Assays :
- Pharmacological Profiles :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-(Pyridin-3-yl)cyclobutan-1-amine | Pyridine derivative | Moderate A3 receptor affinity |
| Cyclobutylamine derivatives | Cyclobutyl-based | Variable activity based on substituents |
Q & A
Q. What are the established synthetic routes for [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or transition-metal-catalyzed cross-coupling, followed by amine functionalization. For example, a related cyclobutylamine derivative was synthesized using Pd-catalyzed coupling of pyridinylboronic acids with bromocyclobutane intermediates . Purification often employs ion-exchange chromatography to isolate the dihydrochloride salt. Optimization may involve adjusting solvent polarity (e.g., DMF/water mixtures) and temperature to improve yield (>70%) and minimize byproducts like dehalogenated intermediates.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Assign peaks using COSY and HSQC to resolve cyclobutane ring protons (δ 2.8–3.5 ppm) and pyridinyl aromatic signals (δ 7.1–8.5 ppm) .
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to detect impurities (<0.5%) and verify molecular ion [M+H]+ .
- Elemental Analysis : Confirm stoichiometry of dihydrochloride salt (e.g., Cl content: theoretical 18.2%, observed 17.8–18.5%) .
Q. What are the solubility and stability profiles of this compound in common research solvents?
The dihydrochloride salt is highly soluble in polar solvents (water: >50 mg/mL; DMSO: >100 mg/mL) but unstable in basic aqueous conditions (pH >8), where freebase precipitation occurs. Store lyophilized powder at –20°C under argon to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?
Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak IA) with hexane/ethanol (85:15) + 0.1% diethylamine resolves enantiomers (α >1.5). Alternatively, asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) yields enantiomerically pure intermediates .
Q. What strategies mitigate data contradictions in pharmacological assays involving this compound?
- Impurity Profiling : Use LC-MS to identify oxidation byproducts (e.g., pyridine N-oxide) that may antagonize target receptors .
- Receptor Binding Assays : Validate results with orthogonal methods (e.g., SPR vs. radioligand displacement) to address false positives from salt-induced ionic interference .
Q. How can the stability of this compound be evaluated under physiological conditions?
Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (37°C). Monitor degradation via UPLC-UV at 254 nm. Half-life >6 hours in plasma suggests suitability for in vivo studies .
Q. What computational methods predict the binding affinity of this compound to nicotinic acetylcholine receptors?
Molecular docking (AutoDock Vina) with α4β2 nAChR crystal structures (PDB: 6PV7) identifies key interactions: (1) pyridinyl nitrogen with Leu119 hydrogen bond, (2) cyclobutane hydrophobic packing with Trp147. MD simulations (AMBER) refine binding free energy (ΔG ~ –9.2 kcal/mol) .
Q. How can researchers address discrepancies in reported IC50 values across studies?
Standardize assay conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
